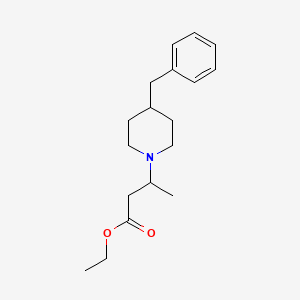

Ethyl 3-(4-benzylpiperidin-1-yl)butyrate

Description

Ethyl 3-(4-benzylpiperidin-1-yl)butyrate is a piperidine-derived ester characterized by a benzyl-substituted piperidine ring linked to a butyrate ester group. For instance, related compounds like 3-(4-benzylpiperidin-1-yl)propanehydrazide (3h) are synthesized via refluxing intermediates in ethanol or ethyl acetate, yielding crystalline solids with moderate to high purity (43–82% yields) .

Propriétés

Formule moléculaire |

C18H27NO2 |

|---|---|

Poids moléculaire |

289.4 g/mol |

Nom IUPAC |

ethyl 3-(4-benzylpiperidin-1-yl)butanoate |

InChI |

InChI=1S/C18H27NO2/c1-3-21-18(20)13-15(2)19-11-9-17(10-12-19)14-16-7-5-4-6-8-16/h4-8,15,17H,3,9-14H2,1-2H3 |

Clé InChI |

BENBINKQVKPPLJ-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CC(C)N1CCC(CC1)CC2=CC=CC=C2 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Piperidine-Containing Esters

Piperidine derivatives with ester functionalities, such as 2,2,6,6-tetramethylpiperidin-4-yl butyrate , share structural similarities with ethyl 3-(4-benzylpiperidin-1-yl)butyrate. Key differences include:

- Substituents : The benzyl group on the piperidine ring in the target compound contrasts with the tetramethyl substitution in 2,2,6,6-tetramethylpiperidin-4-yl butyrate, which likely alters solubility and biological activity .

- Synthesis : Piperidine esters are typically synthesized via condensation reactions under reflux, similar to the methods used for compound 3h .

Simple Esters: Ethyl Butyrate (C₆H₁₂O₂)

Ethyl butyrate, a widely used flavoring agent, differs significantly in structure and function:

- Molecular Simplicity : Ethyl butyrate lacks the piperidine ring, resulting in a lower molecular weight (116.16 g/mol vs. ~287.40 g/mol for the target compound) and higher volatility .

- Odor Profile : Ethyl butyrate exhibits a pineapple-like odor (threshold: 0.015 ppm) but is also described as grapefruit-like in some sources, highlighting variability in sensory properties .

- Applications : Unlike the piperidine-derived target compound, ethyl butyrate is used industrially in perfumes, food flavorings (e.g., orange juice), and solvents due to its fruity aroma and low cost .

Pharmacological Activity

- Cholinesterase Inhibition: Piperidine derivatives like 3-(4-benzylpiperidin-1-yl)-N'-(quinolin-4-ylmethylene)propanehydrazide (4h) demonstrate potent cholinesterase inhibition (IC₅₀ values in the nanomolar range), a trait likely shared by ethyl 3-(4-benzylpiperidin-1-yl)butyrate due to structural homology .

- Antioxidant Capacity : Some analogs exhibit moderate antioxidant activity, though this is less prominent than their enzymatic inhibition .

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Odor | Boiling Point (°C) |

|---|---|---|---|---|---|

| Ethyl 3-(4-benzylpiperidin-1-yl)butyrate | C₁₈H₂₅NO₂ | 287.40* | Organic solvents (e.g., ethanol) | Not reported | Not available |

| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | Propylene glycol, oils | Pineapple/Grapefruit | 120–121 |

| 2,2,6,6-Tetramethylpiperidin-4-yl butyrate | C₁₃H₂₃NO₂ | 225.33 | Not reported | Not reported | Not available |

*Calculated based on structural analogs.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.